

Application Notes and Protocols: Baeyer-Villiger Oxidation of 2-Methylcyclobutan-1-one

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Compound of Interest

Compound Name: 2-methylcyclobutan-1-one

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Introduction

The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones to esters, or in the case of cyclic ketones, to lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group.^{[1][2]} The oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.^[2] The regioselectivity of the Baeyer-Villiger oxidation is a key feature, governed by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.^[2]

This application note provides a detailed overview of the Baeyer-Villiger oxidation of **2-methylcyclobutan-1-one**, a substituted cyclic ketone. The reaction is of interest as it can lead to two possible regioisomeric lactones: 5-methyl-oxepan-2-one and 3-methyl-oxepan-2-one. Understanding the factors that control the regioselectivity of this reaction is crucial for its application in targeted synthesis.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate.^[1] In the first step, the peroxyacid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the peroxyacid. This is followed by

the migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.

For unsymmetrical ketones like **2-methylcyclobutan-1-one**, the regiochemical outcome is determined by the relative migratory aptitude of the two alpha-carbons. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

In the case of **2-methylcyclobutan-1-one**, the two potential migrating groups are a secondary carbon (C2, bearing the methyl group) and a primary carbon (C4). Based on the migratory aptitude, the more substituted secondary carbon is expected to migrate preferentially. This would result in the formation of 5-methyl-oxepan-2-one as the major product.

Experimental Data

While specific quantitative data for the Baeyer-Villiger oxidation of **2-methylcyclobutan-1-one** is not extensively reported in readily available literature, studies on analogous 3-substituted cyclobutanones provide valuable insights. For instance, the Baeyer-Villiger oxidation of 3-substituted cyclobutanones with m-CPBA has been shown to produce the corresponding γ -butyrolactones in good yields.^[3]

The following table summarizes the expected products and provides a framework for reporting experimental results for the oxidation of **2-methylcyclobutan-1-one**.

Starting Material	Oxidant	Major Product	Minor Product
2-Methylcyclobutan-1-one	m-CPBA	5-Methyl-oxepan-2-one	3-Methyl-oxepan-2-one

Note: The regioselectivity can be influenced by the specific reaction conditions, including the choice of peroxyacid and solvent.

Experimental Protocol

The following is a representative protocol for the Baeyer-Villiger oxidation of a substituted cyclobutanone using m-CPBA. This protocol can be adapted for the oxidation of **2-methylcyclobutan-1-one**.

Materials:

- **2-Methylcyclobutan-1-one**
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

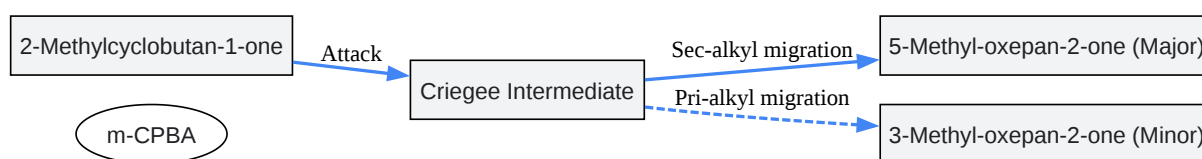
Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **2-methylcyclobutan-1-one** (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
- Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomeric lactones.
- Characterize the purified products by NMR spectroscopy and mass spectrometry.

Visualizations

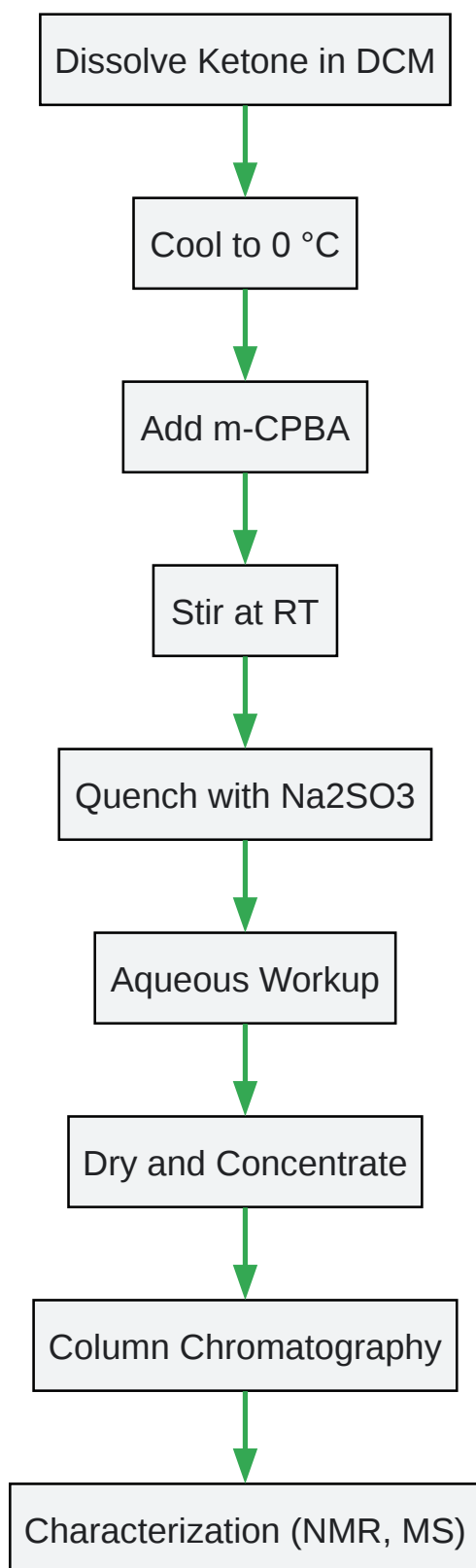
Reaction Pathway



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Caption: Proposed reaction pathway for the Baeyer-Villiger oxidation of **2-methylcyclobutan-1-one**.

Experimental Workflow



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Caption: A typical experimental workflow for the Baeyer-Villiger oxidation.

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References

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